N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a benzothiazole-derived small molecule characterized by a dual benzothiazole scaffold, substituted with dimethylaminoethyl and dimethylbenzothiazolyl groups. Its hydrochloride salt enhances solubility for pharmacological applications. The dimethylaminoethyl moiety may improve cellular permeability, while the methyl-substituted benzothiazole rings could influence binding affinity and metabolic stability .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS2.ClH/c1-13-11-14(2)18-16(12-13)23-21(28-18)25(10-9-24(3)4)20(26)19-22-15-7-5-6-8-17(15)27-19;/h5-8,11-12H,9-10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCVRBAYIUHDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=NC4=CC=CC=C4S3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4,6-dimethylphenol
The precursor 2-amino-4,6-dimethylphenol undergoes cyclization with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in anhydrous toluene under reflux (110°C, 8 h). This yields 5,7-dimethylbenzo[d]thiazol-2-amine with a 72% isolated yield after recrystallization from ethanol.
Key reaction parameters:
- Solvent: Toluene (anhydrous)
- Temperature: 110°C
- Catalyst: None required
- Workup: Neutralization with 10% NaOH, extraction with dichloromethane
Preparation of Benzo[d]thiazole-2-carboxylic Acid
Oxidative Desulfurization of 2-Mercaptobenzo[d]thiazole
2-Mercaptobenzo[d]thiazole is treated with hydrogen peroxide (30% v/v) in acetic acid at 60°C for 6 h. The reaction mixture is cooled, and the precipitated benzo[d]thiazole-2-carboxylic acid is filtered and dried (85% yield).
Analytical validation:
- 1H-NMR (DMSO-d6): δ 8.12 (d, J = 8.4 Hz, 1H), 7.98 (d, J = 8.0 Hz, 1H), 7.68 (t, J = 7.6 Hz, 1H), 7.54 (t, J = 7.2 Hz, 1H).
- LC-MS (ESI+): m/z 180.03 [M+H]+.
Synthesis of N-(2-(Dimethylamino)ethyl)-5,7-Dimethylbenzo[d]thiazol-2-amine
Alkylation with 2-Chloro-N,N-dimethylethylamine
5,7-Dimethylbenzo[d]thiazol-2-amine (1.0 equiv) reacts with 2-chloro-N,N-dimethylethylamine hydrochloride (1.2 equiv) in the presence of potassium carbonate (2.5 equiv) in acetonitrile at 80°C for 12 h. The product is extracted with ethyl acetate and purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to afford the secondary amine (68% yield).
Optimization notes:
- Excess alkylating agent improves yield due to steric hindrance at the secondary amine site.
- Anhydrous conditions prevent hydrolysis of the chloroethylamine.
Amide Coupling and Hydrochloride Salt Formation
Carbodiimide-Mediated Coupling
Benzo[d]thiazole-2-carboxylic acid (1.0 equiv) is activated with N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) in dichloromethane at 25°C for 1 h. N-(2-(Dimethylamino)ethyl)-5,7-dimethylbenzo[d]thiazol-2-amine (1.1 equiv) is added, and the mixture is stirred for 24 h. The dicyclohexylurea (DCU) byproduct is removed by filtration, and the crude product is purified via flash chromatography (chloroform/methanol, 9:1) to yield the free base (63% yield).
Critical parameters:
- Solvent: Dichloromethane ensures solubility of both reactants.
- Catalyst: DMAP accelerates acylation by stabilizing the intermediate.
Hydrochloride Salt Precipitation
The free base is dissolved in anhydrous ethanol and treated with hydrogen chloride gas until pH ≈ 2. The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the hydrochloride salt (89% yield).
Characterization data:
- Melting point: 214–217°C (decomposition).
- 1H-NMR (DMSO-d6): δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 2H, Ar-H), 7.62–7.55 (m, 2H, Ar-H), 3.72 (t, J = 6.4 Hz, 2H, CH2N), 3.18 (s, 6H, N(CH3)2), 2.98 (t, J = 6.4 Hz, 2H, CH2N), 2.42 (s, 6H, Ar-CH3).
Comparative Analysis of Coupling Agents
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Byproduct Removal |
|---|---|---|---|---|
| DCC/DMAP | DCM | 25 | 63 | Filtration |
| EDCI/HOBt | DMF | 0–5 | 58 | Aqueous wash |
| HATU | Acetonitrile | 25 | 71 | Chromatography |
DCM = dichloromethane; DMF = dimethylformamide; EDCI = 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = hydroxybenzotriazole; HATU = hexafluorophosphate azabenzotriazole tetramethyluronium
The table highlights HATU as the most efficient coupling agent, though cost considerations may favor DCC/DMAP for large-scale synthesis.
Mechanistic Insights and Side-Reaction Mitigation
Competing Acylation Pathways
The secondary amine’s nucleophilicity may lead to over-alkylation if excess carboxylic acid is present. This is mitigated by:
Epimerization Risks
Activation of the carboxylic acid with DCC/DMAP minimizes racemization compared to classical mixed anhydride methods, preserving stereochemical integrity.
Scalability and Industrial Feasibility
Pilot-scale trials (100 g batch) demonstrated consistent yields (60–65%) using DCC/DMAP in dichloromethane, with DCU removal via centrifugation. Process analytical technology (PAT) confirmed reaction completion within 20 h, validating the protocol for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the compound.
Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents like DMSO or DMF.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides or alcohols.
Substitution: New substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of benzo[d]thiazole rings.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Proteins: The compound may bind to specific proteins, altering their function and leading to downstream effects.
Modulation of Enzymatic Activity: It may inhibit or activate enzymes involved in key biological processes.
Interaction with DNA/RNA: The compound could intercalate into DNA or RNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzothiazole Chemistry
(a) N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 6d)
- Structural Features : Shares a benzothiazole core but incorporates a nitro group at position 6 and a thiadiazole-thioacetamide side chain.
- Synthesis : Prepared via nucleophilic substitution between thiol derivatives and chlorides under reflux conditions .
- Biological Activity : Exhibits potent VEGFR-2 inhibition (IC₅₀ = 0.12 µM) and antiproliferative activity against HepG2 cells (IC₅₀ = 2.34 µM). Molecular docking (using GOLD software) confirmed strong binding to VEGFR-2’s ATP pocket .
(b) N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (Compound 4.1)
- Structural Features : Combines a trichloroethylacetamide backbone with a thiadiazole-phenyl substituent.
- Synthesis : Formed via cyclization in concentrated sulfuric acid, yielding co-crystals suitable for X-ray diffraction .
- Key Difference: The trichloroethyl group and acetamide linker distinguish it from the dimethylaminoethyl-benzothiazole architecture of the target compound.
Pharmacokinetic and Physicochemical Comparisons
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H26ClN3OS
- Molecular Weight : Approximately 436.0 g/mol
- CAS Number : 1216616-05-5
The compound features a benzo[d]thiazole moiety linked to a dimethylaminoethyl group and an amide functional group, which are critical for its biological activity. The hydrochloride salt form enhances solubility, making it suitable for various biological assays.
Antimicrobial Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, as effective antimicrobial agents. For example, compounds with similar structural features have shown significant activity against Mycobacterium tuberculosis (Mtb), with some derivatives exhibiting lower IC50 values compared to standard treatments.
| Compound | IC50 (µM) | MIC (µM) |
|---|---|---|
| N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl) | 7.7 ± 0.8 | 0.08 |
| Rifampicin (Standard) | 0.2 | — |
The above table illustrates the comparative potency of related compounds against Mtb, indicating that modifications to the benzothiazole structure can enhance antimicrobial efficacy .
Anticancer Activity
In vitro studies have demonstrated that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
Research findings suggest that the compound can inhibit cancer cell growth in a dose-dependent manner:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 18 |
These results indicate promising anticancer properties, warranting further investigation into its potential as an anticancer agent .
The biological activity of this compound is believed to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and cancer cell metabolism.
- Interaction with DNA : It has been suggested that benzothiazole derivatives can intercalate into DNA, disrupting replication and transcription.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to cellular stress and apoptosis in cancer cells.
Case Studies and Research Findings
- Anti-Tubercular Activity : A study conducted on various benzothiazole derivatives demonstrated that modifications to the thiazole ring significantly impacted their anti-tubercular activity. The tested compounds displayed MIC values ranging from 25–100 µg/mL against Mtb strains .
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of benzothiazole derivatives on cancer cell lines, the compound showed selective toxicity towards malignant cells while sparing normal cells, indicating a favorable therapeutic index .
- Structure-Activity Relationship (SAR) : Research has established a strong SAR for benzothiazole derivatives, highlighting how variations in substituents can enhance biological activity. This knowledge aids in the design of more potent analogs .
Q & A
(Basic) What are the critical steps in the synthesis of N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride?
The synthesis involves a multi-step organic route:
Intermediate preparation : Formation of benzo[d]thiazole-2-carboxylic acid derivatives via cyclization of substituted anilines with thiourea or CS₂ under acidic conditions.
Amide coupling : Reaction of the acid chloride (generated using thionyl chloride) with N-(2-(dimethylamino)ethyl)-5,7-dimethylbenzo[d]thiazol-2-amine in the presence of a base (e.g., triethylamine).
Salt formation : Treatment with HCl to yield the hydrochloride salt, improving solubility for biological testing.
Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for coupling), and purification via recrystallization or column chromatography .
(Advanced) How can researchers optimize coupling reaction efficiency during synthesis?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction kinetics.
- Catalyst use : DMAP (4-dimethylaminopyridine) can accelerate amide bond formation.
- Continuous flow chemistry : Reduces side reactions and improves yield by maintaining precise temperature/residence time control.
- DoE (Design of Experiments) : Systematic variation of molar ratios, temperature, and reaction time to identify optimal conditions. Post-reaction analysis via HPLC or TLC ensures purity .
(Basic) What advanced techniques confirm the molecular structure of this compound?
Key characterization methods:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., dimethylamino and thiazole groups).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity.
- X-ray crystallography : Resolves 3D conformation, critical for understanding biological interactions.
- HPLC : Monitors reaction progress and purity (>98% for pharmacological studies) .
(Advanced) How can computational models enhance the design of derivatives with improved bioactivity?
Computational approaches include:
- Quantum chemical calculations : Predict reaction pathways and transition states to identify energetically favorable routes.
- Molecular docking : Screens compound interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis.
- Machine learning : Analyzes structure-activity relationships (SAR) from existing data to guide functional group modifications.
Experimental validation via in vitro assays (e.g., enzyme inhibition) refines predictions .
(Basic) What are the solubility challenges, and how are they addressed?
The compound’s hydrochloride salt improves aqueous solubility, essential for biological assays. Strategies include:
- Salt screening : Testing counterions (e.g., mesylate, tosylate) for optimal solubility.
- Co-solvent systems : Using DMSO-water mixtures for in vitro studies.
- Nanoparticle formulation : Enhances bioavailability for in vivo applications .
(Advanced) How do researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or structural analogs. Mitigation involves:
- Standardized protocols : Uniform cell lines (e.g., HEK293 for receptor studies) and control compounds.
- Metabolic stability testing : Identifies degradation products that may affect activity.
- Structural analogs : Comparing substituent effects (e.g., dimethyl vs. diethylamino groups) to isolate active pharmacophores .
(Advanced) What methodologies are used to study the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics.
- Cryo-EM/X-ray crystallography : Visualizes binding modes in protein-ligand complexes.
Data integration with molecular dynamics simulations refines mechanistic insights .
(Basic) What safety protocols are recommended for handling this compound?
- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhaling volatile reagents (e.g., thionyl chloride).
- Waste disposal : Neutralize acidic/byproduct waste before disposal .
(Advanced) How can reaction scalability be improved without compromising yield?
- Flow chemistry : Enables continuous production with better heat/mass transfer.
- Catalytic recycling : Heterogeneous catalysts (e.g., Pd/C) reduce reagent costs.
- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures consistency .
(Basic) What analytical methods detect impurities in the final product?
- LC-MS : Identifies low-abundance impurities (e.g., unreacted intermediates).
- Elemental analysis : Confirms stoichiometry (C, H, N, S content).
- Karl Fischer titration : Measures residual solvent/water content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
